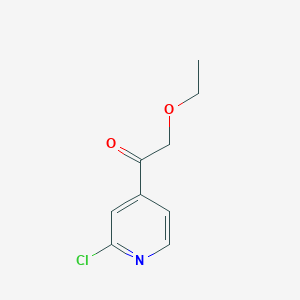
2-Chloro-4-(ethoxyacetyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(ethoxyacetyl)pyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro group at the second position and an ethoxyacetyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethoxyacetyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-Chloro-4-(ethoxyacetyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
科学的研究の応用
2-Chloro-4-(ethoxyacetyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(ethoxyacetyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyacetyl group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with enzymes, receptors, or other molecular targets in biological systems .
類似化合物との比較
Similar Compounds
2-Chloro-4-acetylpyridine: Similar structure but lacks the ethoxy group.
4-Acetyl-2-chloropyridine: Similar structure but with different substituents.
2-Chloro-4-(methoxyacetyl)pyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Chloro-4-(ethoxyacetyl)pyridine is unique due to the presence of both chloro and ethoxyacetyl groups, which confer specific reactivity and potential biological activities. Its unique structure allows for diverse chemical transformations and applications in various fields of research and industry .
特性
CAS番号 |
898785-00-7 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC名 |
1-(2-chloropyridin-4-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-6-8(12)7-3-4-11-9(10)5-7/h3-5H,2,6H2,1H3 |
InChIキー |
RTDUPRQGBPAOLO-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=O)C1=CC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
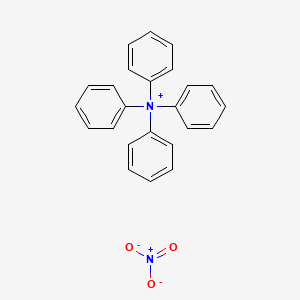
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
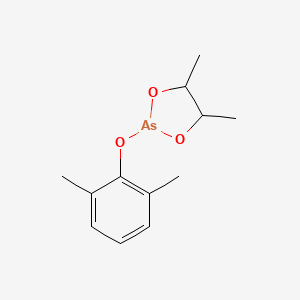
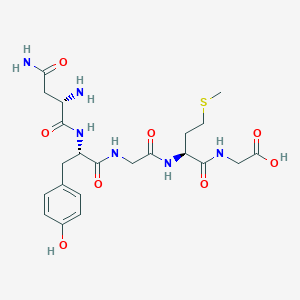
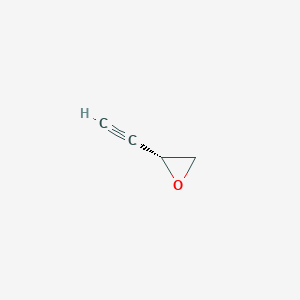
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)

![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
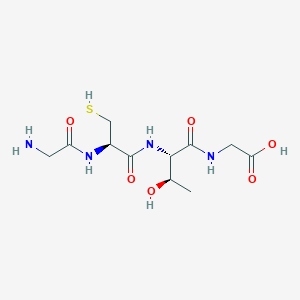
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)

![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
